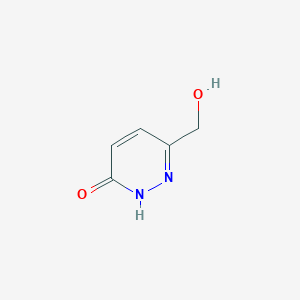

6-(hydroxymethyl)pyridazin-3-ol

CAS No.: 1248565-70-9

Cat. No.: VC4330328

Molecular Formula: C5H6N2O2

Molecular Weight: 126.115

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248565-70-9 |

|---|---|

| Molecular Formula | C5H6N2O2 |

| Molecular Weight | 126.115 |

| IUPAC Name | 3-(hydroxymethyl)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9) |

| Standard InChI Key | IEOFTFPMEIUHKA-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NN=C1CO |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure consists of a six-membered pyridazine ring (a diazine with two adjacent nitrogen atoms) with functional groups at specific positions:

-

Hydroxymethyl group (-CHOH): Attached to the 6-position of the ring.

-

Hydroxyl group (-OH): Located at the 3-position.

The presence of these groups confers both hydrophilic and reactive properties, enabling participation in hydrogen bonding and nucleophilic reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 126.11 g/mol | PubChem |

| SMILES | C1=CC(=O)NN=C1CO | PubChem |

| InChIKey | IEOFTFPMEIUHKA-UHFFFAOYSA-N | PubChem |

| ChEMBL ID | CHEMBL1269219 | PubChem |

Tautomerism and Electronic Effects

The hydroxyl group at the 3-position enables tautomerism, where the compound can interconvert between the keto () and enol () forms. This property influences its reactivity and interaction with biological targets . Computational studies suggest that the keto form is thermodynamically favored in aqueous environments .

Synthesis and Preparation

Industrial Production Challenges

Large-scale synthesis faces hurdles such as:

-

Purification Complexity: Separation from byproducts like dimethylol derivatives.

-

Stability Issues: The hydroxymethyl group’s susceptibility to oxidation necessitates inert atmospheres during processing .

Chemical Reactivity

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a carboxylic acid derivative. For example, using potassium permanganate () in acidic conditions yields 6-carboxypyridazin-3-ol :

Nucleophilic Substitution

The hydroxyl group at the 3-position participates in substitutions. Reaction with thionyl chloride () converts it to a chloropyridazine derivative, a precursor for further functionalization .

Biological Activity and Applications

Table 2: Hypothesized Biological Targets

| Target Class | Potential Role | Mechanism |

|---|---|---|

| Tyrosine Kinases | Cell signaling modulation | Competitive ATP binding |

| Antioxidant Enzymes | Oxidative stress reduction | Free radical scavenging |

Material Science Applications

The compound’s dual functional groups make it a candidate for:

-

Coordination Polymers: Metal-organic frameworks (MOFs) utilizing pyridazine as a ligand.

-

Crosslinking Agents: In polymer chemistry due to reactive hydroxyl groups.

Comparison with Analogous Compounds

6-(Hydroxymethyl)pyridin-3-ol vs. Pyridazine Derivatives

-

Electronic Effects: Pyridazine’s two nitrogen atoms increase electron deficiency compared to pyridine, altering reactivity.

-

Bioavailability: The pyridazine ring’s polarity enhances water solubility relative to benzene derivatives .

Future Research Directions

-

Elucidate Biological Mechanisms: Detailed kinase inhibition assays and in vivo toxicity studies.

-

Optimize Synthesis: Development of one-pot methods to improve yield and scalability.

-

Explore Catalytic Applications: Use as a ligand in asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume